2,4-dichloro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
2,4-Dichloro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound characterized by its multiple functional groups, including chloro, thiazole, and benzamide moieties[_{{{CITATION{{{1{Buy 2,4-dichloro-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl .... This compound is part of a broader class of heterocyclic compounds that have garnered interest due to their potential biological and pharmaceutical applications[{{{CITATION{{{_2{2,4-Disubstituted thiazoles as multitargated bioactive molecules - Springer](https://link.springer.com/article/10.1007/s00044-016-1610-2).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the core chromen-2-one structure. This can be achieved through a condensation reaction involving salicylaldehyde and ethyl acetoacetate. The thiazole ring is then introduced through a cyclization reaction involving thiourea and chloroacetic acid. Finally, the benzamide moiety is added through a reaction with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions to ensure high yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety. Purification steps, such as recrystallization or column chromatography, would be used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The chromen-2-one moiety can be oxidized to form quinones.
Reduction: : The chloro groups can be reduced to form dichloroaniline derivatives.
Substitution: : The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: : Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Quinones and hydroquinones.
Reduction: : Dichloroaniline derivatives.
Substitution: : Amides and substituted benzamides.
Scientific Research Applications
Chemistry and Biology
In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its biological applications are vast, including potential use as an antibacterial, antifungal, and anti-inflammatory agent due to the presence of the thiazole and benzamide groups.
Medicine
In medicine, the compound has shown promise in preclinical studies for its potential therapeutic effects. It may be used in the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry
In the industry, this compound can be used as a building block for the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2,4-dichloro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide exerts its effects involves interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. The benzamide group may interact with DNA or proteins, affecting gene expression or protein function.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-N-(4-phenylthiazol-2-yl)benzamide
2,4-Dichloro-N-(4-(2-oxo-2H-pyran-3-yl)thiazol-2-yl)benzamide
2,4-Dichloro-N-(4-(2-oxo-2H-thiopyran-3-yl)thiazol-2-yl)benzamide
Uniqueness
2,4-Dichloro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds. Its chromen-2-one moiety, in particular, provides unique reactivity and potential for biological activity.
Properties
IUPAC Name |
2,4-dichloro-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Cl2N2O3S/c20-11-5-6-12(14(21)8-11)17(24)23-19-22-15(9-27-19)13-7-10-3-1-2-4-16(10)26-18(13)25/h1-9H,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZENKMCTWKTZSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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